2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline
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Overview
Description
2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride is a chemical compound with the molecular formula C14H16N2OHCl It is known for its unique structure, which includes a benzofuran ring and an imidazolium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride typically involves the reaction of 2-ethyl-3-benzofuran with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The imidazolium chloride moiety can be reduced to form imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazole derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride involves its interaction with specific molecular targets. The benzofuran ring can interact with biological macromolecules, while the imidazolium chloride moiety can participate in ionic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazole
- 2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium bromide
Uniqueness
2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride is unique due to its specific combination of a benzofuran ring and an imidazolium chloride moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
37795-09-8 |
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Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
2-[(2-ethyl-1-benzofuran-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-2-12-11(9-14-15-7-8-16-14)10-5-3-4-6-13(10)17-12;/h3-6H,2,7-9H2,1H3,(H,15,16);1H |
InChI Key |
YDDYHDKRIBOHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3.Cl |
Origin of Product |
United States |
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